molecular formula C12H12ClN3O B2435382 4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 318497-93-7

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2435382
CAS No.: 318497-93-7
M. Wt: 249.7
InChI Key: XBBGBDXUTAKEMG-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
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Biological Activity

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 318497-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 249.70 g/mol
  • CAS Number : 318497-93-7

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. The structural features of this compound include a pyrazole ring substituted with a chloro group and a methylphenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research has demonstrated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, several compounds showed IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating substantial cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231Not specified
Compound 7dMDA-MB-2312.43
Compound 10cHepG24.98

The mechanisms through which these compounds exert their effects include inhibition of microtubule assembly and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, one study reported a compound with an IC50 value for COX-2 inhibition significantly lower than that of traditional anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Pyrazole Derivative A44.81>8
Pyrazole Derivative B55.65>7

Case Studies and Research Findings

A notable case study involved the evaluation of multiple pyrazole derivatives against various cancer cell lines and inflammatory models. The findings indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For instance, the incorporation of nitro groups was correlated with increased antiproliferative effects .

Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the phenyl ring could optimize both anticancer and anti-inflammatory activities . These insights are crucial for guiding future drug design efforts.

Properties

IUPAC Name

4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGBDXUTAKEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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